2-Ciano-5,6-dihidro-4H-pirano

Descripción general

Descripción

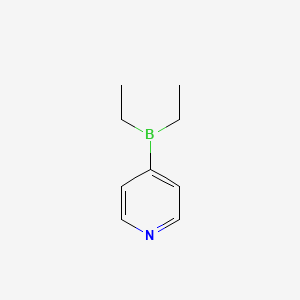

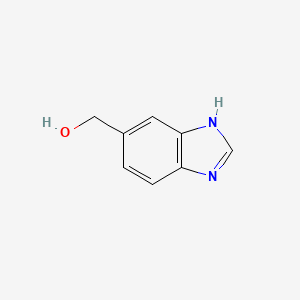

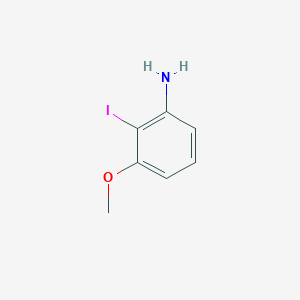

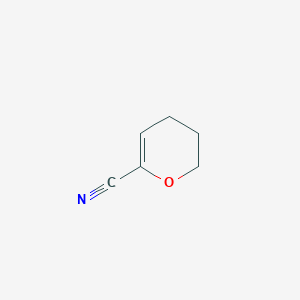

5,6-Dihydro-4H-pyran-2-carbonitrile is a useful research compound. Its molecular formula is C6H7NO and its molecular weight is 109.13 g/mol. The purity is usually 95%.

The exact mass of the compound 5,6-Dihydro-4H-pyran-2-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5,6-Dihydro-4H-pyran-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dihydro-4H-pyran-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Protección de Hidroxilo de Nucleósido

Este compuesto se utiliza como reactivo para la protección de las funciones hidroxilo de los nucleósidos, lo cual es crucial en la síntesis de oligoribonucleótidos .

Protección de Alcohol Quiral

Sirve como agente protector de alcoholes quirales, que se utilizan a menudo en la síntesis de productos farmacéuticos y otras moléculas orgánicas complejas .

Síntesis de Espiro-γ/δ-dilactona

El 2-Ciano-5,6-dihidro-4H-pirano se utiliza en la síntesis de espiro-γ/δ-dilactona como una mezcla de diastereómeros, lo que tiene implicaciones en la química medicinal .

Propiedades Anticancerígenas

Los derivados de este compuesto, como (<i>R</i>)-rugulactona, han mostrado propiedades anticancerígenas prometedoras, lo que lo hace significativo en la investigación del cáncer .

Intermediario para la Síntesis de Heterociclos

Actúa como intermediario en la síntesis de varios compuestos orgánicos, incluidos los heterociclos, que son estructuras fundamentales en muchos fármacos .

Catalizador de Hidrogenación Enantioselectiva

El compuesto se ha utilizado en aplicaciones novedosas que involucran catalizadores de Pd soportados modificados con cincona para procesos de hidrogenación enantioselectiva .

Inhibición del Factor de Coagulación Sanguínea

Se han estudiado nuevos derivados sintetizados a partir de this compound por sus propiedades inhibitorias contra los factores de coagulación sanguínea Xa y XIa .

Síntesis Multicomponente de Derivados de Pirano

Está involucrado en reacciones multicomponentes para diseñar derivados de 4H-pirano a través de reacciones de un solo recipiente catalizadas, que son importantes en el desarrollo de nuevos productos farmacéuticos .

Mecanismo De Acción

Target of Action

It is known that the compound can act as an intermediate in the synthesis of a variety of interesting heterocyclic systems .

Mode of Action

The carbonitrile (C≡N at C-5) and primary amino- (NH 2 at C-6) groups of the compound can act as reactive electrophilic and nucleophilic sites, respectively . This suggests that the compound may interact with its targets through these reactive sites.

Biochemical Pathways

Given its potential role as an intermediate in the synthesis of various heterocyclic systems , it can be inferred that the compound may influence a range of biochemical pathways depending on the specific context of its use.

Result of Action

As an intermediate in the synthesis of various heterocyclic systems , the compound likely contributes to the properties of the resulting systems.

Action Environment

It is generally recommended that the compound be stored in a dry, well-ventilated place .

Propiedades

IUPAC Name |

3,4-dihydro-2H-pyran-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c7-5-6-3-1-2-4-8-6/h3H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQCEBXGFGVSAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(OC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50483541 | |

| Record name | 5,6-Dihydro-4H-pyran-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31518-13-5 | |

| Record name | 5,6-Dihydro-4H-pyran-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key synthetic routes to 3,4-dihydro-2H-pyran-6-carbonitriles?

A: A highly effective method involves the hetero-Diels-Alder reaction. α,β-Unsaturated acyl cyanides react with electron-rich alkenes, such as ethyl vinyl ether [, ], or with substituted styrenes [], under mild conditions to yield 3,4-dihydro-2H-pyran-6-carbonitriles. This reaction proceeds with high regio- and stereoselectivity, often favoring the endo-cycloaddition product.

Q2: How does the substituent on the styrene affect the hetero-Diels-Alder reaction with α,β-unsaturated acyl cyanides?

A: Research indicates that electron-donating substituents on the styrene accelerate the reaction rate []. This inverse electron demand effect is consistent with a concerted cycloaddition mechanism. The reaction of acryloyl cyanide with various para-substituted styrenes revealed a Hammett reaction constant (ρp+) of -1.47, signifying the buildup of positive charge in the transition state and the preference for electron-donating substituents on the styrene ring [].

Q3: Can 3-bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-carbonitriles be converted into other useful compounds?

A: Yes, these compounds serve as versatile intermediates []. Treatment with alkoxides can lead to ring-opening and the formation of alkyl (2Z,4E)-5-ethoxypenta-2,4-dienoates []. Alternatively, dehydrobromination, facilitated by bases like DBU (1,8-diazabicyclo[5,4,0]undec-7-ene), yields 2-ethoxy-2H-pyran derivatives, which can be further functionalized [].

Q4: Are there any insights into the stability of these compounds?

A: While 3-bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-carbonitriles are relatively stable, their 2-ethoxy-2H-pyran counterparts can be quite reactive. For instance, 6-ethoxy-2-oxohexa-3,5-dienenitrile, formed via DBU-mediated dehydrobromination, tends to dimerize, highlighting the transient nature of some 2H-pyran derivatives [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.